1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea is a useful research compound. Its molecular formula is C14H10BrFN2O3 and its molecular weight is 353.14 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-N'-(4-bromo-2-fluorophenyl)urea is 351.98588 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Activity and Drug Design
Central Nervous System Agents
Research has explored the pharmacological activity of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, demonstrating anxiolytic and muscle-relaxant properties. This class of compounds, through the modification of the phenyl ring, has shown significant separation of anxiolytic and muscle-relaxant properties from other central nervous system (CNS) activities, such as anticonvulsant and sedative effects (C. Rasmussen et al., 1978).
Inhibition of Tyrosine Kinase Receptors
A study disclosed a novel series of benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors, which are key players in angiogenesis. The structure-activity relationship (SAR) highlighted the critical role of the N1 nitrogen in both the benzimidazole and urea moieties for activity against these receptors (M. Hasegawa et al., 2007).
Antipathogenic Activity
- Antimicrobial and Antibiofilm Properties: Thiourea derivatives have been synthesized and tested for their interaction with bacterial cells, showing significant antipathogenic activity, especially against strains known for their biofilm formation capabilities. These findings indicate the potential of thiourea derivatives as novel anti-microbial agents with antibiofilm properties (Carmen Limban et al., 2011).
Anticancer and Antitrypanosomal Activities
DNA-Topoisomerase Inhibitory Activity
A series of asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects against cancer cells and their ability to inhibit DNA topoisomerases. These compounds presented promising antiproliferative action, indicating their potential as cancer therapeutics (Andressa Esteves-Souza et al., 2006).
Human African Trypanosomiasis
N,N'-Diaryl ureas have shown significant activity against Schistosoma mansoni, a parasitic worm causing human African trypanosomiasis. This research has led to the identification of compounds with high ex vivo and in vivo activities, representing new leads for the development of drugs to combat this neglected disease (Jianbo Wu et al., 2017).
Material Science and Nanotechnology
- Chitin Nanofibers Production: Deep eutectic solvents, including mixtures of choline chloride and thiourea, have been utilized to prepare α-chitin nanofibers. These nanofibers exhibit enhanced physical properties and have potential applications in developing bio-nanocomposite materials for various uses, including slow-release drug formulations (C. Mukesh et al., 2014).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O3/c15-8-1-3-11(10(16)5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCMZPXAZJLJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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